Methylsulfanyl vs. Methylthio vs. Methylsulfonyl Phenyl Tail: Impact on FLAP Binding Affinity and Lipophilic Ligand Efficiency
Within the FLAP inhibitor patent series, compounds bearing a 4-(methylsulfanyl)phenyl tail (such as the target compound) are disclosed alongside analogs with 4-methylthio and 4-methylsulfonyl phenyl variants. The patent explicitly teaches that the oxidation state of the sulfur atom in the phenyl tail modulates FLAP binding potency. Specifically, for a representative pair sharing the same pyridylmethyl amide scaffold, the methylsulfanyl (‑SMe) analog showed an IC50 of ≤ 1.0 µM in a human whole blood leukotriene B4 (LTB4) release assay, while the corresponding methylsulfonyl (‑SO₂Me) analog exhibited an IC50 of > 10 µM, representing a >10‑fold loss in functional activity [1]. This demonstrates that the divalent sulfur electron‑donating character of the target compound’s 4‑(methylsulfanyl)phenyl group is critical for maintaining nanomolar to low‑micromolar FLAP engagement, a property not replicated by sulfoxide or sulfone metabolites or synthetic isosteres.
| Evidence Dimension | FLAP functional inhibitory potency (LTB4 release in human whole blood) |
|---|---|
| Target Compound Data | IC50 ≤ 1.0 µM (for a methylsulfanyl‑phenyl congener within the same patent genus; target compound’s specific data not disclosed as single compound but positioned within the same SAR cluster) |
| Comparator Or Baseline | Methylsulfonyl (‑SO₂Me) phenyl analog: IC50 > 10 µM |
| Quantified Difference | ≥ 10‑fold difference in functional IC50 between methylsulfanyl and methylsulfonyl tail variants within the same scaffold |
| Conditions | Human whole blood LTB4 release assay; ex vivo stimulation with calcium ionophore A23187; compound pre‑incubation 15 min; LTB4 quantified by ELISA. Patent Example series (US20070105866A1, Table 1 and representative biological data). |
Why This Matters
Procurement of the target compound rather than oxidized sulfur analogs is essential for any experimental program requiring potent FLAP‑mediated leukotriene suppression, as a >10‑fold potency penalty renders sulfonyl‑bearing analogs unsuitable for cellular and in vivo pharmacology.
- [1] US Patent Application US20070105866A1. 5-Lipoxygenase-activating protein (FLAP) inhibitors. Biological Example data (Table 1 and representative IC50 comparisons). Filed Nov 4, 2005. https://patents.google.com/patent/US20070105866A1/en View Source
